H-Dab(Fmoc)-OBzl.HCl
Description
Contextualization of 2,4-Diaminobutanoic Acid (Dab) Derivatives in Synthetic Organic Chemistry
2,4-Diaminobutanoic acid (Dab) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in naturally occurring proteins. Its structure, featuring two amino groups, provides a unique scaffold for chemists to build upon. cymitquimica.com Derivatives of Dab are widely used as intermediates in the synthesis of various biologically active compounds and pharmaceuticals. cymitquimica.compatsnap.comgoogle.com The presence of multiple reactive sites—two amino groups and a carboxylic acid—makes Dab and its derivatives versatile building blocks in the construction of complex molecular architectures, including peptide antibiotics. tandfonline.comugent.be The ability to selectively modify these functional groups is crucial for their application in medicinal and agricultural chemistry. ugent.be
The synthesis of Dab derivatives often starts from readily available precursors like homoserine or glutamic acid, employing a series of protection and functional group transformation steps to yield the desired orthogonally protected building block. patsnap.comgoogle.comtandfonline.com These derivatives are key components in the synthesis of constrained diamino acids and other physiologically active molecules. ugent.bescirp.orgacs.org
H-Dab(Fmoc)-OBzl.HCl as a Chiral Building Block in Advanced Chemical Research
The compound this compound is a quintessential example of a chiral building block designed for advanced organic synthesis. pitt.eduresearchgate.net It provides a synthetically versatile platform by having its two amino groups and one carboxyl group differentially protected. The α-amino group is free (as the hydrochloride salt), ready for peptide coupling. The γ-amino group is protected by the base-labile Fmoc group, and the carboxyl group is protected as a benzyl (B1604629) ester.
This specific arrangement of protecting groups allows for a high degree of control in the synthesis of complex peptides and other macromolecules. For instance, the free α-amino group can be coupled with another amino acid. Subsequently, the Fmoc group on the side chain can be selectively removed to allow for branching, cyclization, or the attachment of other molecules like fluorescent labels or drug conjugates, without affecting the rest of the peptide backbone or the C-terminal benzyl ester. sigmaaldrich.com The development of such orthogonally protected, unnatural amino acid derivatives is crucial for expanding the toolbox of chemists and enabling the creation of novel molecular architectures with tailored properties. iris-biotech.deiris-biotech.de
Table 2: Properties of this compound
| Property | Value |
| Chemical Formula | C26H27ClN2O4 |
| Molecular Weight | 482.96 g/mol |
| Chirality | Chiral |
| Functional Groups | Primary Amine (as HCl salt), Fmoc-protected Amine, Benzyl Ester |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H27ClN2O4 |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C26H26N2O4.ClH/c27-24(25(29)31-16-18-8-2-1-3-9-18)14-15-28-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23;/h1-13,23-24H,14-17,27H2,(H,28,30);1H/t24-;/m0./s1 |
InChI Key |
ZGLSYSONSJJUDO-JIDHJSLPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for H Dab Fmoc Obzl.hcl and Analogous Diaminobutanoic Acid Derivatives
Rational Design and Synthesis of 2,4-Diaminobutanoic Acid Scaffolds
The rational design of non-proteinogenic amino acids like 2,4-diaminobutanoic acid (Dab) is driven by the need to create peptides with enhanced structural and functional properties. The Dab scaffold, with its additional amino group on the side chain, offers several advantages in peptide design:
Conformational Constraint: Incorporation of Dab can introduce turns or kinks in a peptide backbone, leading to more defined secondary structures.
Increased Functionality: The side-chain amine provides a site for further modification, such as lipidation, glycosylation, or the attachment of labels without altering the peptide backbone.
Enhanced Biological Activity: The presence of an additional basic center can improve interactions with biological targets, such as cell membranes or receptor binding pockets.
A common and efficient method for synthesizing the core Dab scaffold starts from readily available protected glutamine (Gln). For instance, Nα-Fmoc-L-glutamine can be subjected to a Hofmann rearrangement. This reaction converts the side-chain amide into a primary amine, yielding the corresponding Nα-Fmoc-L-2,4-diaminobutanoic acid (Fmoc-Dab-OH). This method is advantageous as it preserves the stereochemistry at the α-carbon.
| Starting Material | Key Reaction | Product | Typical Yield |
| Nα-Fmoc-L-Gln-OH | Hofmann Rearrangement | Nα-Fmoc-L-Dab-OH | High |
| Nα-Z-L-Gln-OH | Hofmann Rearrangement | Nα-Z-L-Dab-OH | High |
This interactive table summarizes common starting points for Dab scaffold synthesis.
Regioselective Introduction of Fmoc and Benzyl (B1604629) Protecting Groups
The synthesis of H-Dab(Fmoc)-OBzl.HCl requires a precise, regioselective strategy to differentiate the α-amino, γ-amino, and carboxylic acid functionalities. A logical synthetic pathway involves starting with an Nα-protected Dab, selectively protecting the Nγ-amine with Fmoc, deprotecting the Nα-position, and finally esterifying the carboxyl group.
Achieving regioselective protection of the γ-amine is the most critical step. Direct selective acylation of the more nucleophilic side-chain amine over the α-amine in unprotected Dab is challenging. Therefore, a common strategy is to start with an α-amino protected version of Dab, such as Nα-benzyloxycarbonyl-L-2,4-diaminobutyric acid (Z-L-Dab-OH).
With the α-amino group masked by the Z-group, the γ-amino group is the only primary amine available for reaction. It can be selectively acylated using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in the presence of a mild base like sodium bicarbonate in a solvent mixture such as aqueous dioxane or acetone. This reaction proceeds smoothly to yield Nα-Z-Nγ-Fmoc-L-Dab-OH.
The subsequent step is the selective removal of the Z-group. The Z-group is labile to catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst), conditions to which the Fmoc and benzyl ester groups are stable. This deprotection step yields the intermediate H-Dab(Fmoc)-OH, freeing the α-amino group for subsequent peptide coupling.
The final protection step is the esterification of the carboxylic acid with a benzyl group. This is typically achieved through a Fischer-Speier esterification. The Nγ-Fmoc protected Dab intermediate is reacted with an excess of benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). unimi.it The reaction is often performed in a solvent like cyclohexane (B81311) or toluene (B28343) at reflux, with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the ester product. unimi.it
Alternatively, the esterification can be accomplished by first converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with benzyl alcohol. researchgate.net This method has the added benefit of concurrently forming the hydrochloride salt at the α-amino position. Treatment of the Nγ-Fmoc-Dab benzyl ester with HCl in a suitable solvent will also yield the final hydrochloride salt, this compound, ensuring the α-amine is protected as a salt, preventing self-polymerization and improving its shelf-life.
Optimization of Reaction Conditions for High Purity and Yield
For the Nγ-Fmoc protection step, key parameters to optimize include:
Base: The choice and stoichiometry of the base (e.g., NaHCO₃, DIPEA) are critical to ensure efficient acylation while minimizing side reactions like racemization or hydrolysis of the Fmoc-OSu reagent.
Solvent System: A biphasic system (e.g., dioxane/water) is often used to solubilize both the amino acid and the acylating agent, facilitating the reaction. The ratio of organic solvent to water can be adjusted to optimize reaction rates and yields.
Temperature: The reaction is typically run at room temperature or slightly below to prevent degradation of the reagents and minimize side reactions.
The benzyl esterification step can also be optimized for efficiency and purity. Research has shown that solvent choice significantly impacts the reaction outcome, particularly concerning racemization. unimi.it
| Catalyst | Solvent | Temperature (°C) | Key Advantages/Disadvantages |
| p-Toluenesulfonic Acid | Cyclohexane | ~81 (Reflux) | Excellent yield, minimal racemization, safer than benzene. unimi.it |
| p-Toluenesulfonic Acid | Toluene | ~111 (Reflux) | Higher reaction temperature can lead to increased racemization for sensitive amino acids. |
| Thionyl Chloride | Benzyl Alcohol | Room Temp -> Reflux | Direct formation of hydrochloride salt; avoids separate salt formation step. researchgate.net |
This interactive table compares common conditions for benzyl esterification.
Purification is a critical component of optimization. After each synthetic step, the product must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:
Extraction: Liquid-liquid extractions are used to remove water-soluble or acid/base-soluble impurities.
Crystallization/Precipitation: The desired product, often a salt like the p-toluenesulfonate or hydrochloride, can be selectively precipitated from the reaction mixture by adding a non-polar solvent, leading to high purity. unimi.it
Column Chromatography: Silica gel chromatography is employed to separate the product from impurities with similar solubility, ensuring the final compound meets the high-purity standards required for peptide synthesis.
By carefully controlling reaction parameters and employing effective purification strategies at each stage, this compound can be synthesized with high yield and purity, making it a reliable building block for advanced chemical synthesis.
H Dab Fmoc Obzl.hcl in the Context of Peptide and Peptidomimetic Synthesis
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and automated assembly of peptide chains on an insoluble polymeric support. chempep.com The design of H-Dab(Fmoc)-OBzl.HCl makes it particularly amenable to established SPPS workflows, especially those employing the widely adopted Fmoc/tBu (tert-butyl) orthogonal protection strategy. luxembourg-bio.com
Compatibility with Fmoc/tBu Orthogonal Protection Strategy
The Fmoc/tBu strategy relies on the use of two classes of protecting groups that can be removed under distinct, non-interfering chemical conditions. nih.gov The Nα-Fmoc group, used for temporary protection of the amino terminus during chain elongation, is cleaved by a secondary amine base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). researchgate.netspringernature.com In contrast, semi-permanent side-chain protecting groups (like tBu, Boc, and Trt) are stable to these basic conditions but are readily cleaved by strong acid, such as trifluoroacetic acid (TFA), during the final deprotection and cleavage from the resin. chempep.comsigmaaldrich.com
This compound fits seamlessly into this orthogonal scheme. The Fmoc group on the Dab side-chain is chemically identical to the Nα-Fmoc groups used for chain extension and is therefore stable during the acidic cleavage of other side-chain protectors like Boc or tBu. chempep.com Conversely, the acid-labile side-chain protecting groups on other residues remain intact during the base-mediated removal of the Nα-Fmoc group at each coupling step. nih.gov This orthogonality ensures that the side-chain of the incorporated Dab residue can be selectively deprotected at a desired stage of the synthesis without disturbing other protected functionalities.
| Protecting Group | Chemical Name | Cleavage Condition | Stability |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., 20% Piperidine in DMF) springernature.com | Stable to acid (TFA) |
| Boc | tert-Butyloxycarbonyl | Acid (e.g., TFA) sigmaaldrich.com | Stable to base (Piperidine) |
| tBu | tert-Butyl | Acid (e.g., TFA) peptide.com | Stable to base (Piperidine) |
| Bzl | Benzyl (B1604629) | Hydrogenolysis or strong acid (HF) thieme-connect.de | Stable to TFA and Piperidine |
Strategic Use of the Benzyl Ester in Fragment Condensation
The C-terminal benzyl (Bzl) ester of this compound provides a key advantage for advanced synthetic strategies like fragment condensation. In this approach, smaller, fully protected peptide segments are synthesized independently (often via SPPS) and then coupled together in solution. chempep.com The benzyl ester is stable to the standard conditions of Fmoc-SPPS, including both repetitive piperidine treatment for Nα-Fmoc removal and the final TFA cleavage cocktail used to release the peptide from many common resins and remove tBu-based side-chain protection. thieme-connect.de
This stability allows a protected peptide fragment containing the C-terminal Dab(Fmoc)-OBzl residue to be cleaved from the solid support (e.g., a hyper-acid-sensitive resin like 2-chlorotrityl chloride resin) while keeping the benzyl ester intact. chempep.com This protected fragment can then be purified and used in a subsequent solution-phase coupling reaction with another peptide fragment. The benzyl ester can later be removed via catalytic hydrogenolysis, a method orthogonal to both base-labile (Fmoc) and most acid-labile (Boc, tBu) groups. thieme-connect.de This strategy is particularly valuable for the synthesis of long or complex peptides where a convergent approach is more efficient than a linear, stepwise synthesis. google.com
Considerations for Resin Selection and Coupling Efficiency
The choice of solid support (resin) is a critical parameter in SPPS that dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage. uci.edu
For C-terminal Carboxylic Acids: To synthesize a peptide where the Dab residue is internal and the final product has a free C-terminal acid, a resin like 2-chlorotrityl chloride or Wang resin is appropriate. uci.edu The peptide is cleaved from these resins under acidic conditions (e.g., TFA), which the benzyl ester on the Dab side chain will withstand.
For C-terminal Amides: If the desired product is a C-terminal amide, a resin such as Rink Amide is used. uci.edu
Achieving high coupling efficiency is paramount for the success of SPPS. While this compound is generally incorporated using standard coupling reagents (e.g., HBTU, HATU), some derivatives of diaminobutyric acid have been reported to exhibit challenges. For instance, Fmoc-Dab(Mtt)-OH has shown poor coupling efficiency due to a propensity for intramolecular cyclization to form a lactam under certain activation conditions. nih.gov Therefore, monitoring the coupling reaction of this compound using a qualitative method like the ninhydrin (B49086) test is crucial to ensure complete incorporation before proceeding to the next cycle. rsc.org Using a pre-incubation-free protocol or specific coupling reagents may be necessary to mitigate potential side reactions and ensure the integrity of the growing peptide chain.
| Resin Type | C-Terminal Functionality | Typical Cleavage Condition | Compatibility Note |
| 2-Chlorotrityl Chloride | Carboxylic Acid | Dilute TFA, Acetic Acid/TFE/DCM chempep.com | Allows cleavage with side-chain protecting groups (including Bzl ester) intact. |
| Wang | Carboxylic Acid | 95% TFA uci.edu | Stronger acid cleavage; Bzl ester remains stable. |
| Rink Amide | Amide | 95% TFA uci.edu | Generates a C-terminal amide upon cleavage. |
Applications in Solution-Phase Peptide Synthesis and Fragment Assembly
While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a powerful technique, particularly for large-scale production and for the convergent assembly of peptide fragments. chempep.com this compound is well-suited for these applications. In a solution-phase context, the pre-protected benzyl ester obviates the need for a separate carboxyl protection step for this residue, streamlining the synthetic route.
Its primary utility lies in fragment assembly, where a peptide segment containing Dab(Fmoc)-OBzl is prepared and then coupled to another fragment in solution. The hydrophilicity of intermediates can sometimes be an issue in solution-phase synthesis; the benzyl group can modulate solubility characteristics. researchgate.net Following fragment coupling, the orthogonal nature of the protecting groups allows for selective deprotection. The Fmoc group can be removed with a base for further elaboration on the side chain, while the benzyl ester can be cleaved by hydrogenolysis to unmask the C-terminal carboxyl group for subsequent reactions. thieme-connect.desigmaaldrich.com
Chemoselective Deprotection of this compound Within Peptide Sequences
A key feature of this compound is the ability to selectively unmask the side-chain γ-amino group while the peptide remains otherwise fully protected and anchored to the solid support. This chemoselectivity is the foundation of its use in creating branched, cyclic, or otherwise modified peptides.
Base-Labile Fmoc Removal for Side-Chain Modification
After the peptide backbone has been assembled to the desired length via SPPS, the side-chain Fmoc group of the incorporated Dab residue can be selectively removed. sigmaaldrich.com This is accomplished using the same standard conditions for Nα-Fmoc cleavage: treatment with a solution of 20% piperidine in DMF. researchgate.netresearchgate.net Because all other side-chain protecting groups (e.g., Boc, tBu, Trt) and the C-terminal benzyl ester are stable to these basic conditions, only the γ-amino group of the Dab residue is exposed. chempep.comsigmaaldrich.com
This newly liberated side-chain amine serves as a reactive handle for a wide range of chemical modifications. For example:
Branched Peptides: A second peptide chain can be synthesized directly onto the Dab side-chain.
Cyclization: The side-chain amine can be used as a nucleophile to form a lactam bridge with the C-terminus or another side-chain carboxyl group.
Conjugation: Reporter molecules such as fluorophores, biotin, or chelating agents for radiolabeling can be attached.
Lipidation: Fatty acids can be coupled to the side-chain to enhance membrane association or improve pharmacokinetic properties.
This strategy of post-synthesis, on-resin modification is highly efficient as it allows for purification of the final complex molecule in a single step after cleavage from the solid support. nih.gov
Acid-Labile Benzyl Ester Cleavage
In the strategic assembly of peptides and peptidomimetics, the benzyl (Bzl) ester serves as a common protecting group for the C-terminal carboxyl group. Its removal is a critical deprotection step that must be carefully orchestrated to preserve the integrity of the peptide chain and its constituent amino acid side chains. The cleavage of the benzyl ester in derivatives like this compound is typically achieved under acidic conditions, a method known as acidolysis.
The benzyl ester is generally stable to the basic conditions required for the removal of the Nα-Fmoc protecting group (e.g., treatment with piperidine) and the mildly acidic conditions used for the cleavage of highly acid-labile side-chain protecting groups like tert-butoxycarbonyl (Boc). libretexts.orgalchemyst.co.uk This orthogonality is a cornerstone of modern peptide synthesis. However, the C-O bond of the benzyl ester is susceptible to cleavage by strong acids. researchgate.net
The mechanism of acid-mediated cleavage can proceed through different pathways depending on the specific reagents used. For instance, treatment with strong acids like hydrogen bromide (HBr) in acetic acid is thought to proceed via an SN2-like mechanism. alchemyst.co.uk This process involves the protonation of the ester oxygen, followed by nucleophilic attack by the bromide ion at the benzylic carbon, leading to the release of the free carboxylic acid and benzyl bromide.
Research findings on the acid-lability of benzyl esters under various conditions provide insight into the deprotection process. For example, studies on resin-bound peptides have shown that the cleavage of benzyl ester linkages is dependent on the acid concentration and the solvent system used. One investigation noted that the benzyl ester group of Fmoc-Glu(OBzl)-OH was relatively resistant to 1 N HCl in hexafluoroisopropanol (HFIP), with less than 10% deprotection observed after more than four hours. google.com However, cleavage could be achieved with higher acid concentrations. google.com This demonstrates the relative stability of the benzyl ester to moderately strong acidic conditions and the requirement for more potent reagents for its efficient removal.
The table below summarizes common acidic conditions used for the cleavage of benzyl ester protecting groups in peptide synthesis.
| Reagent/System | Typical Conditions | Mechanism/Notes | Reference |
|---|---|---|---|
| Hydrogen Bromide in Acetic Acid (HBr/AcOH) | 33% HBr in AcOH, room temperature, 1-4 hours | Proceeds via an SN2-like mechanism. Conditions are considered quite severe. | alchemyst.co.ukresearchgate.net |
| Trifluoroacetic Acid (TFA) | Neat TFA, often with scavengers (e.g., water, TIS), room temperature, 2-4 hours | Commonly used for final cleavage from resin and removal of many side-chain protecting groups. Benzyl esters are cleaved more slowly than Boc or trityl groups. | alchemyst.co.uksigmaaldrich.com |
| Catalytic Hydrogenolysis | H2, Pd/C catalyst, in a solvent like MeOH or DMF | A mild, non-acidic alternative. Cleaves the weak benzylic C–O bond. Not suitable for peptides containing sulfur-containing amino acids like Met or Cys. | libretexts.orgresearchgate.net |
Advanced Applications of H Dab Fmoc Obzl.hcl in Chemical Biology and Material Science
Engineering of Cyclic Peptides and Peptide Conjugates
The unique architecture of H-Dab(Fmoc)-OBzl.HCl makes it an invaluable tool for the synthesis of cyclic peptides and peptide conjugates, which often exhibit enhanced stability, binding affinity, and biological activity compared to their linear counterparts.
Side-Chain-to-Side-Chain Cyclization via the Dab Amine
The side-chain amine of the diaminobutyric acid residue is a key reactive handle for forming cyclic structures. Following the selective removal of the Fmoc group, this amine can be reacted with an activated carboxyl group from another amino acid side chain within the same peptide sequence to form a lactam bridge. This side-chain-to-side-chain cyclization is a powerful strategy for introducing conformational constraints into a peptide. nih.gov
Table 1: Comparison of Cyclization Strategies
| Cyclization Strategy | Description | Key Reagents/Conditions | Resulting Linkage |
|---|---|---|---|
| Side-Chain Lactamization | Intramolecular amide bond formation between an amino group (e.g., from Dab) and a carboxyl group (e.g., from Asp or Glu). | Coupling reagents (e.g., HATU, HOBt), dilute peptide concentration. | Amide (Lactam) |
| Disulfide Bridge | Oxidation of two thiol groups from cysteine residues. | Mild oxidizing agents (e.g., air, iodine). | Disulfide |
| Click Chemistry | Reaction between an azide (B81097) and an alkyne. | Copper(I) catalyst. | Triazole |
The formation of these lactam bridges can stabilize secondary structures such as α-helices and β-turns, which are often crucial for biological function. nih.gov The precise positioning of the Dab residue within the peptide sequence allows for control over the size and conformation of the resulting cyclic structure.
Design and Synthesis of Conformationally Constrained Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. By incorporating this compound into a peptide sequence, chemists can introduce a defined conformational restraint. This is critical in drug discovery for "freezing" a peptide in its bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target. The resulting constrained peptidomimetics can provide valuable insights into structure-activity relationships.
Development of Molecular Scaffolds and Frameworks
Beyond linear and cyclic peptides, this compound serves as a versatile building block for the creation of more complex molecular scaffolds and three-dimensional frameworks with tailored properties.
Utilization as a Building Block for Designing Three-Dimensional Architectures
The ability to selectively functionalize the side-chain amine of the Dab residue opens up possibilities for building complex, three-dimensional molecular architectures. After incorporation into a peptide backbone, the deprotected side-chain amine can serve as an attachment point for other molecules, polymers, or even other peptide chains, leading to the construction of dendritic or branched structures. These 3D scaffolds are of interest in areas such as drug delivery, tissue engineering, and catalysis. Synthetic peptide hydrogels, for instance, can form 3D scaffolds that mimic the extracellular matrix, providing a suitable environment for tissue regeneration. nih.gov
Creation of Functionalized Bis-Peptide Scaffolds
A particularly interesting application is the creation of bis-peptide scaffolds, where two distinct peptide chains are linked together. This compound can act as the branching point for such structures. Following its incorporation into a primary peptide chain and the removal of the Fmoc group, a second peptide chain can be synthesized directly off the Dab side-chain amine. This approach allows for the generation of molecules that can simultaneously interact with two different biological targets, a concept of growing interest in the development of novel therapeutics.
Strategic Use in Bioconjugation Chemistry
Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule, to form a stable hybrid. The side-chain amine of Dab, made available after Fmoc deprotection, is a prime site for bioconjugation.
This nucleophilic amine can be targeted with a variety of electrophilic reagents to attach different functionalities, including:
Fluorophores and Quenchers: For creating fluorescent probes to study biological processes.
Biotin: For use in affinity purification and detection assays.
Polyethylene Glycol (PEG): To improve the solubility and pharmacokinetic properties of peptide drugs.
Small Molecule Drugs: To create targeted drug-peptide conjugates for specific cell or tissue delivery.
The ability to precisely position the Dab residue within a peptide sequence allows for site-specific modification, which is a significant advantage over random conjugation methods that can lead to heterogeneous products with reduced activity.
Introduction of Bioorthogonal Handles via Dab Side Chain
The concept of bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. A key strategy in this field is the introduction of "bioorthogonal handles"—functional groups that are inert to biological systems but can react selectively with a specific partner. The side chain of the diaminobutyric acid residue, accessible after the selective removal of its Fmoc protecting group during solid-phase peptide synthesis (SPPS), is an ideal locus for attaching such handles.
Once the primary peptide backbone is assembled, the gamma-amino group of the Dab residue can be deprotected and modified. This allows for the incorporation of various abiotic functional groups, most commonly azides and alkynes, which are the cornerstone reactants for "click chemistry." This selective modification transforms the Dab residue into a versatile platform for subsequent conjugation reactions. The ability to introduce these handles at a specific position within a peptide sequence is critical for creating well-defined molecular constructs for research and therapeutic applications.
| Bioorthogonal Handle | Typical Reagent for Installation | Corresponding Click Reaction Partner |
| Azide (-N₃) | Azidoacetic acid NHS ester | Terminal or Strained Alkyne |
| Terminal Alkyne (-C≡CH) | Pentynoic acid | Azide |
| Strained Alkyne (e.g., DBCO) | DBCO-NHS ester | Azide |
This table illustrates common bioorthogonal functional groups that can be installed on the deprotected side chain of a Dab residue within a peptide.
Click Chemistry Integration within Peptide Constructs
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. creative-peptides.comnih.gov This reaction forms a stable triazole ring, which can act as a robust linker connecting the peptide to another molecule. nih.govbachem.com The integration of click chemistry into peptide science has revolutionized the synthesis of complex biomolecules. creative-peptides.comlifetein.com
Utilizing this compound as a precursor, a peptide can be synthesized with a latent reactive site. Post-synthesis, or at an orthogonal stage during solid-phase synthesis, the Dab side chain is functionalized with either an azide or an alkyne. This "clickable" peptide can then be conjugated to various substrates, including other peptides, fluorophores, or imaging agents that bear the complementary functional group. creative-peptides.combachem.com This methodology is employed for several advanced applications:
Peptide Cyclization: Peptides containing both an azide and an alkyne (often introduced via Dab and another modified amino acid) can be cyclized head-to-tail or side-chain-to-side-chain. nih.govbachem.com This can improve peptide stability and conformational rigidity.
Peptide Ligation: Two separate peptide fragments, one with an azide and one with an alkyne, can be linked together to form a larger protein. bachem.com
Bioconjugation: Peptides can be attached to surfaces, nanoparticles, or large biomolecules with high efficiency and specificity. nih.gov
The triazole linkage formed is not merely a passive spacer; its physicochemical properties, such as resistance to enzymatic degradation and hydrolysis, can enhance the stability of the final conjugate. bachem.com
Synthesis of Peptide-Small Molecule Conjugates and Chemical Probes
The conjugation of peptides with small molecules combines the high specificity and potency of peptides with the diverse functionalities of small-molecule drugs or probes. nih.govnih.gov This approach is central to creating targeted therapeutics, diagnostic agents, and research tools. The Dab residue, installed using this compound, provides a reliable attachment point for these small molecules without interfering with the peptide's primary structure or receptor-binding domains.
The synthesis of these conjugates typically involves the initial solid-phase synthesis of the peptide, followed by the selective deprotection of the Dab side chain and subsequent coupling of the small molecule. The small molecule itself is often activated or attached via a linker to facilitate the reaction. nih.gov
Examples of Synthesized Conjugates:
| Peptide Moiety | Attached Small Molecule/Probe | Purpose of Conjugation |
| Targeting Peptide | Cytotoxic Drug (e.g., MMAE) | Targeted cancer therapy |
| Cell-Penetrating Peptide | Fluorescent Dye (e.g., Dansyl) | Cellular imaging and tracking |
| Bioactive Peptide | Metal Chelator (e.g., DOTA) | PET imaging agents bachem.com |
| Helical Peptide Motif | Benzenesulfonamide Inhibitor | Probing protein-protein interactions |
This strategy allows for the precise placement of a probe, enabling detailed studies of biological processes. For instance, a fluorescent probe attached via a Dab residue can be used in fluorescence spectroscopy to measure binding affinities and dissociation constants of the peptide conjugate with its biological target.
Contributions to Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful technique for generating large, diverse collections of molecules (libraries) that can be screened for biological activity, leading to the discovery of new drugs and research compounds. nih.govnih.gov The use of solid-phase synthesis, particularly the "one-bead one-compound" (OBOC) method, allows for the creation of libraries containing thousands to millions of distinct compounds. nih.gov
This compound is an exceptionally useful building block in this context. Its orthogonally protected side chain serves as a point of diversification. A common peptide backbone can be synthesized on a solid support, and then the support can be split into multiple portions. On each portion, the Fmoc group on the Dab side chain is removed, and a different chemical moiety (from a collection of building blocks) is attached. This "split-pool" synthesis strategy results in a large library of peptides that are identical except for the modification at the Dab position. nih.gov
This approach has been used to:
Generate Focused Libraries: Create libraries of peptide-small molecule conjugates to screen for inhibitors of a specific enzyme.
Optimize Lead Compounds: Systematically modify a peptide's side chain to improve its binding affinity, stability, or other pharmacological properties.
Discover Novel Ligands: Screen large, diverse libraries against a biological target to identify novel binding partners.
The combination of a defined peptide scaffold with a variable chemical attachment via the Dab side chain provides a robust platform for exploring chemical space and accelerating the discovery process in medicinal chemistry and materials science. nih.govresearchgate.net
Analytical and Characterization Methodologies in the Study of H Dab Fmoc Obzl.hcl Derivatives
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for determining the chemical and stereochemical purity of Nα-protected amino acids like H-Dab(Fmoc)-OBzl.HCl. nih.govsemanticscholar.org These techniques separate the target compound from impurities such as starting materials, reagents, and side-products from the synthesis. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose, offering high resolution and sensitivity. ajpamc.com For chiral molecules, specialized chiral stationary phases (CSPs) can be used to separate enantiomers, ensuring the stereochemical purity which is critical for biological applications. nih.govsemanticscholar.org The purity assessment is vital, as even small amounts of impurities in amino acid building blocks can significantly impact the purity and yield of a final synthetic peptide. ajpamc.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common chromatographic technique for the analysis and purification of Fmoc-protected amino acids and peptides. ajpamc.comsemanticscholar.org This method separates molecules based on their hydrophobicity. In a typical RP-HPLC setup for a compound like this compound, a nonpolar stationary phase (like C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH). nih.govgoogle.com
A gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to effectively separate compounds with a wide range of polarities. semanticscholar.org Trifluoroacetic acid (TFA) is commonly added to the mobile phase at a low concentration (e.g., 0.1%) to improve peak shape and resolution by acting as an ion-pairing agent. rsc.org Detection is typically performed using a UV detector, as the fluorenyl group of the Fmoc protecting group exhibits strong absorbance at specific wavelengths, commonly around 254 nm or 262 nm. nih.govrsc.org The purity of the compound is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. google.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | C18 (e.g., Phenomenex Aeris, XBridge C18) | google.comrsc.org |
| Mobile Phase A | 0.1% TFA in Water | google.comrsc.org |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) or Methanol (MeOH) | nih.govgoogle.com |
| Flow Rate | 0.5 - 1.0 mL/min | nih.govrsc.org |
| Detection | UV at 254 nm or 262 nm | nih.govrsc.org |
| Elution Mode | Gradient (e.g., 0-50% B over 20 min) | semanticscholar.org |
Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including amino acid derivatives. mdpi.com Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) experiments are employed to provide detailed information about the chemical environment of each atom and the connectivity within the molecule. nih.govmdpi.com
For this compound, ¹H NMR would confirm the presence of protons associated with the Fmoc group (typically aromatic signals between 7.3 and 7.8 ppm), the benzyl (B1604629) ester (aromatic signals around 7.3 ppm and a characteristic singlet for the CH₂ group around 5.1 ppm), and the diaminobutyric acid backbone. uq.edu.aursc.org ¹³C NMR provides complementary information on the carbon skeleton. aocs.org 2D NMR experiments can definitively establish the attachment points of the protecting groups by showing correlations between specific protons and carbons. nih.govuq.edu.au
| Functional Group | Proton Type | Expected Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Fmoc Group | Aromatic Protons (8H) | 7.30 - 7.90 | rsc.org |
| Aliphatic Protons (CH, CH₂) | 4.20 - 4.60 | rsc.org | |
| Benzyl (OBzl) Group | Aromatic Protons (5H) | ~7.35 | google.com |
| Methylene Protons (CH₂) | ~5.15 | google.com | |
| Dab Backbone | α-CH | ~4.0 - 4.5 | uq.edu.au |
| β-CH₂ | ~2.0 - 2.5 | uq.edu.au | |
| γ-CH₂ | ~3.0 - 3.4 | uq.edu.au |
Mass Spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound, providing strong evidence for its identity. ajpamc.com Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. redalyc.orgresearchgate.net For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. rsc.org The observed mass is compared to the calculated theoretical mass; a close match confirms the identity of the compound. semanticscholar.org Tandem mass spectrometry (MS/MS) can also be used to fragment the molecule and analyze the resulting pieces, which helps to further confirm its structure by identifying characteristic fragments corresponding to the loss of protecting groups. researchgate.net
Advanced Computational Modeling and Simulation for Conformational Studies
In recent years, computational methods have become an increasingly important complement to experimental techniques in structural analysis. nih.gov Molecular modeling and simulation provide insights into the three-dimensional structure, conformational preferences, and intermolecular interactions of molecules like this compound and its derivatives. marioschubert.chmdpi.com
Methods such as Density Functional Theory (DFT) can be used to optimize the geometry of the molecule and predict its stable conformations. nih.gov Molecular dynamics (MD) simulations can be employed to study the behavior of these molecules in solution, revealing how they interact with solvent molecules and how the flexible parts of the structure, such as the side chain, behave over time. nih.govmarioschubert.ch For peptides incorporating Dab, computational approaches can help predict or refine structures derived from experimental data (like NMR or CD) and provide a deeper understanding of the forces that stabilize specific secondary structures, such as the formation of internal hydrogen bonds. nih.govmarioschubert.ch
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
